molecular formula C16H14Cl2FNO2 B306680 2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide

Cat. No. B306680
M. Wt: 342.2 g/mol
InChI Key: OFGVUGPAMUIZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In a study by Wu et al. (2020), DFP-10825 was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a mouse model of acute lung injury. In another study by Wang et al. (2021), DFP-10825 was shown to induce apoptosis and cell cycle arrest in breast cancer cells.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising therapeutic effects in various scientific research studies. However, there are also limitations to its use in lab experiments. DFP-10825 is not yet approved for clinical use, and its safety and efficacy in humans are not fully understood. Furthermore, the mechanism of action of DFP-10825 is not fully elucidated, and more research is needed to understand its therapeutic potential fully.

Future Directions

DFP-10825 has shown potential for various therapeutic applications, and there are several future directions for research. One direction is to investigate its efficacy in other types of cancer. Another direction is to study its potential for treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to understand the mechanism of action of DFP-10825 fully and to identify potential drug targets for its therapeutic effects.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has shown promising anti-inflammatory, analgesic, and anti-cancer effects in various studies. However, more research is needed to understand its mechanism of action fully and to identify potential drug targets for its therapeutic effects. DFP-10825 has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully understood.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction between 2,4-dichlorophenoxyacetic acid and 3-fluoro-2-methylaniline in the presence of N,N-dimethylformamide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The reaction yields DFP-10825 as a white solid with a melting point of 136-138°C.

Scientific Research Applications

DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Wang et al. (2021), DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Wu et al. (2020), DFP-10825 was shown to have anti-inflammatory and analgesic effects in a mouse model of acute lung injury.

properties

Molecular Formula

C16H14Cl2FNO2

Molecular Weight

342.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C16H14Cl2FNO2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,20,21)

InChI Key

OFGVUGPAMUIZSE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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